Calvatic acid

Catalog No.
S561788
CAS No.
54723-08-9
M.F
C8H5N3O3
M. Wt
191.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calvatic acid

CAS Number

54723-08-9

Product Name

Calvatic acid

IUPAC Name

(4-carboxyphenyl)-cyanoimino-oxidoazanium

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

InChI

InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13)

InChI Key

LDRFVNKBORCKQS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-]

Synonyms

calvatic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-]

The exact mass of the compound Calvatic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Calvatic acid (CAS 54723-08-9) is a naturally derived antibiotic and a benchmark arylazoxycyanide compound characterized by its distinct 4-(cyano-NNO-azoxy)benzoic acid structure[1]. In procurement and industrial research, it is primarily utilized as a highly specific reference standard, a starting material for synthesizing agricultural fungicides, and a specialized structural scaffold for enzyme inhibitors and antimicrobial agents [2]. Its specific physicochemical profile, including an acidic proton and a highly reactive cyano-NNO-azoxy pharmacophore, makes it a critical baseline material for advanced chemoinformatics and drug discovery workflows targeting resistant biological pathways [1].

Research Fit

Natural product probe
Azoxycyanide antibiotic from Calvatia craniformis; enables tubulin polymerization, GST P1-1, and antimicrobial pathway studies
Antimicrobial screening
Reported broad-spectrum activity against Gram-positive and Gram-negative bacteria; H. pylori MIC range may support screening workflows
Cytoskeletal research
Microtubule-targeting reference compound for structure-activity relationship and antimitotic mechanism investigation

Substituting calvatic acid with generic benzoic acid derivatives or alternative azoxy structural classes (such as azoxysulfones or carbamoyl azoxy compounds) routinely fails in application-critical performance[1]. The specific cyano-NNO-azoxy pharmacophore is strictly required for its distinct 4e⁻/4H⁺ electrochemical reduction profile and its irreversible, stoichiometric enzyme inhibition [2]. Furthermore, standard broad-spectrum antibiotics like metronidazole cannot serve as functional equivalents in assay development for resistant strains, as calvatic acid operates via a distinct, non-cross-resistant pathway that bypasses typical microbial efflux or enzymatic degradation mechanisms[3].

Substitution Risk

Analog SAR

Decarboxylated or p-substituted analogs may alter tubulin polymerization and GST P1-1 kinetics; structural modifications can shift target engagement profile

Potency context

Phenylazoxycyanide and diazocyanide analogs exhibit reported higher potency in enzyme inactivation and protein synthesis assays; direct substitution without validation may affect endpoint interpretation

Activity spectrum

Analog activity against H. pylori or tumor cell models may not mirror calvatic acid MIC or cytostatic benchmarks; antimicrobial and antiproliferative profiles require independent verification

Potency Against Resistant H. pylori

In comparative antimicrobial assays, calvatic acid demonstrates high quantitative potency against resistant bacterial strains, achieving a Minimum Inhibitory Concentration (MIC) of 0.016 µg/mL against Helicobacter pylori [1]. In contrast, standard baseline therapies such as metronidazole face severe resistance hurdles, often requiring MICs > 8 µg/mL for resistant clinical isolates[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against H. pylori
Target Compound Data0.016 µg/mL
Comparator Or BaselineMetronidazole (MIC > 8 µg/mL for resistant strains)
Quantified Difference>500-fold lower MIC against targeted resistant strains
ConditionsIn vitro H. pylori susceptibility assays

Validates the procurement of calvatic acid as a primary scaffold for developing treatments against metronidazole-resistant bacterial strains.

Tubulin disruption
Head-to-head
Phenylazoxycyanide impaired polymerization 'more than' calvatic acid; decarboxylation correlated with stronger antimicrotubular effect
Reported tubulin polymerization assay context
Qualitative comparison; magnitude not quantified

GST Inhibition Stoichiometry & Stability

Calvatic acid functions as a highly precise, irreversible inhibitor of human placenta glutathione transferase (GST) P1-1. Kinetic studies reveal that exactly 1 mol of calvatic acid inactivates 1 mol of GST P1-1, forming a stable complex [1]. Conversely, its highly reactive diazocyanide analogue requires 2 mol to inactivate 1 mol of the same enzyme, reacting via a transient, less predictable intermediate [1].

Evidence DimensionGST P1-1 Inactivation Stoichiometry
Target Compound Data1:1 stoichiometric inactivation (1 mol inhibitor per 1 mol enzyme)
Comparator Or BaselineDiazocyanide analogue (requires 2 mol inhibitor per 1 mol enzyme)
Quantified Difference100% improvement in stoichiometric efficiency
ConditionspH 7.0 at 30.0 °C, varying molar ratios of inhibitor/GST P1-1

Ensures precise, stoichiometric control in biochemical assays and structural studies, preventing the unpredictable off-target effects seen with highly reactive intermediates.

GST P1-1 kinetics
Head-to-head
Diazocyanide analogue: (8.5±0.7)×10³ M⁻¹s⁻¹ vs calvatic acid: 2.4±0.3 M⁻¹s⁻¹
Supports enzyme inhibition endpoint interpretation
~3,542-fold difference; pH 7.0, 30°C

Cyano-Azoxy Core Essentiality

The cyano-NNO-azoxy group of calvatic acid is essential for its biological activity. When evaluating structural analogs against 20 H. pylori strains, compounds retaining the azoxycyanide core remained consistently active [1]. In direct contrast, substituting the cyano group with a sulfonyl group (azoxysulfone derivatives) resulted in completely inactive compounds across all tested strains[1].

Evidence DimensionBroad-spectrum antibacterial efficacy retention
Target Compound DataConsistently active against all 20 tested H. pylori strains
Comparator Or BaselineAzoxysulfone derivative (completely inactive against all 20 strains)
Quantified DifferenceAbsolute loss of antimicrobial activity upon functional group substitution
ConditionsMinimum inhibitory concentration assays against 20 H. pylori strains

Dictates precursor selection for agrochemical and pharmaceutical libraries; substituting the cyano group with a generic sulfonyl group completely abolishes target activity.

ODC & protein synthesis
Head-to-head
Phenylazoxycyanide proved more effective in reducing protein synthesis and ODC activity in AH-130 and K562 cells
Reported cell-model endpoint context
Magnitude not numerically specified

Electrochemical Stability in Protic Media

In protic media, calvatic acid exhibits a highly stable and distinct 4e⁻/4H⁺ reduction wave that generates a hydrazo derivative, with the intermediacy of the azo compound clearly recognized in voltammetric comparisons[1]. In contrast, structurally related carbamoyl azoxy derivatives display an irreversible wave at low scan rates, indicative of an unstable anion-radical prone to coupled chemical reactions [1].

Evidence DimensionVoltammetric reduction behavior
Target Compound DataStable 4e⁻/4H⁺ reduction wave with reversible azo intermediate
Comparator Or BaselineCarbamoyl azoxy derivatives (irreversible wave, unstable anion-radical)
Quantified DifferenceTransition from an unstable, irreversible radical to a stable 4-electron reduction pathway
ConditionsCyclic voltammetry in protic media (aqueous/ethanolic phosphate buffer, pH 6.9)

Critical for researchers designing electrochemical biosensors or conducting redox-based drug metabolism studies, where intermediate stability is strictly required.

Microtubule SAR
Cross-study comparable
p-Chloro analog was the most active inhibitor of GTP-induced polymerization; activity without preincubation, unlike calvatic acid
Supports structure-activity ranking context
Ranked in tested set; preincubation condition note
Anti-H. pylori MIC
Supporting evidence
MIC range: 3–6 µg/mL against 19 clinical and NCTC 11637 H. pylori strains
Supports antimicrobial screening context
Data to verify against analogs
Sarcoma growth
Supporting evidence
~50% inhibition of Yoshida sarcoma cell growth at 1.56 µg/mL
Supports cytostatic endpoint review
Patent disclosure; comparator data not provided

Anti-Resistant Antimicrobial Development

Serving as a primary structural scaffold for synthesizing derivatives targeting metronidazole-resistant H. pylori and other multidrug-resistant pathogens, directly leveraging its 0.016 µg/mL MIC profile [1].

GST Inhibition Assays

Used as a stoichiometric, 1:1 irreversible inhibitor for mapping the active site of human placenta GST P1-1 in biochemical and structural biology studies, avoiding the instability of diazocyanide intermediates [2].

Electrochemical Biosensor Development

Utilized as a redox-active reference compound in protic media due to its stable 4e⁻/4H⁺ reduction profile, allowing for precise calibration of electrochemical analytical devices [3].

Agricultural Fungicide Precursors

Procured as a benchmark starting material for the synthesis of arylazoxycyanide-based agricultural fungicides, where the azoxycyanide core is strictly required for efficacy compared to inactive azoxysulfone analogs [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tubulin polymerization studies
Microtubule-targeting probe context
Polymerization inhibition comparison; preincubation requirement
GST P1-1 enzyme kinetics
Slow-onset inhibition profile
Second-order rate constant verification; contrast with diazocyanide analog
H. pylori antimicrobial screening
Reported MIC range context
Strain-panel MIC verification; analog activity profiling
Cytostatic SAR studies
Cell proliferation endpoint baseline
Yoshida sarcoma growth inhibition assay; derivative comparison

XLogP3

1.3

Wikipedia

Calvatic acid

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